3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H14N4O5S and its molecular weight is 362.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds with oxadiazole moieties, similar to the one , have been synthesized and shown to exhibit antimicrobial properties. For example, a study on the synthesis and antibacterial study of N-substituted derivatives of oxadiazole-bearing compounds demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Anticancer Evaluation
The oxadiazole ring, part of the compound's structure, has been incorporated into molecules evaluated for anticancer activities. Research on synthesizing and evaluating the anticancer potential of such compounds has resulted in findings of moderate to excellent activity against various cancer cell lines (B. Ravinaik et al., 2021).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides have been synthesized and identified as potent inhibitors of human carbonic anhydrase II and VII, enzymes relevant in glaucoma and neuropathic pain. This demonstrates the potential therapeutic application of isoxazole derivatives in treating conditions related to enzyme dysregulation (C. Altug et al., 2017).
Synthesis and Chemical Properties
The structural motifs of isoxazole and oxadiazole are integral in synthesizing novel diheterocyclic compounds, highlighting the chemical versatility and potential for creating diverse biologically active molecules (Chaoming Quan & M. Kurth, 2004).
Material Science Applications
Compounds bearing the oxadiazole ring have been utilized in the synthesis of new aromatic polyamides, showing significant thermal stability and potential for creating thin, flexible films with good mechanical properties, indicating their utility in materials science (I. Sava et al., 2003).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide are the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-Related (ATR) kinases . These kinases play a crucial role in the DNA damage response (DDR), a surveillance and repair mechanism that maintains genome stability and cell survival in the face of potentially lethal forms of DNA damage .
Mode of Action
The compound this compound acts by inhibiting the ATR kinase . This inhibition enhances the toxicity of DNA damaging chemotherapy to many cancer cells, as shown in multiple preclinical studies . Healthy tissue with functional ATM can tolerate ATR inhibition .
Biochemical Pathways
The compound this compound affects the DDR pathway . By inhibiting the ATR kinase, it disrupts the normal functioning of the DDR, leading to enhanced toxicity of DNA damaging agents in cancer cells .
Pharmacokinetics
The compound is the first atr inhibitor to enter clinical studies , suggesting that it has acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced toxicity of DNA damaging agents in cancer cells . This is due to the compound’s inhibition of the ATR kinase, which disrupts the DDR and leads to increased DNA damage .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-9(2)25(21,22)11-5-3-4-10(8-11)13(20)17-15-19-18-14(23-15)12-6-7-16-24-12/h3-9H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWJARSGPPJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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